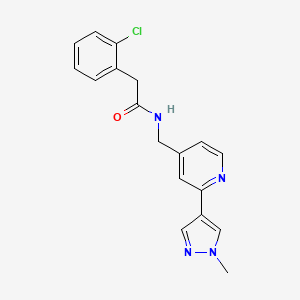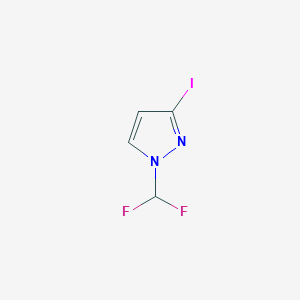
1-(Difluoromethyl)-3-iodopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Difluoromethyl)-3-iodopyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound, “1-(Difluoromethyl)-3-iodopyrazole”, contains a difluoromethyl group, which is a motif important to the agrochemical industry .
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles involves several steps . The process begins with the reaction of dichloro ethyl acetoacetate with an alkali, followed by a cyclization reaction with methyl hydrazine. The intermediate product then undergoes a halogen exchange reaction with a fluorination reagent. Finally, a hydrolysis reaction is performed, resulting in the desired product .Chemical Reactions Analysis
Difluoromethylation reactions, which involve the transfer of a difluoromethyl group to a substrate, are key to the synthesis of organofluorine compounds . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Material Science
Biologically Active Compounds Synthesis The CHF2 moiety, present in structures like 1-(Difluoromethyl)-3-iodopyrazole, plays a crucial role in the design of pharmaceuticals and agrochemicals. This group enhances binding selectivity through hydrogen bonding, acts as a bioisostere for various functional groups, and regulates lipophilicity to improve compound activity. Specifically, 3,4-disubstituted-3-(difluoromethyl)pyrazoles are notable for their presence in numerous organic compounds exhibiting significant biological activities. This includes nearly ten kinds of pesticide molecules with annual sales reaching up to one billion dollars, underscoring their importance in agrochemical research (Zeng, Xu, & Ma, 2020).
Metal-Organic Frameworks and Catalysis Heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including derivatives of 1-(Difluoromethyl)-3-iodopyrazole, have been synthesized to achieve highly efficient, room-temperature blue phosphorescence. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the adaptability of such compounds in materials science and engineering (Yang et al., 2005).
Halogen Bonding in Crystal Engineering The study of 5-iodo-1-arylpyrazoles, closely related to 1-(Difluoromethyl)-3-iodopyrazole, has provided insights into the tuning of halogen bonding for crystal engineering. These compounds serve as benchmarks for investigating the significance of halogen bonding in designing solid-state materials, which is critical for developing new materials with tailored properties (Dumitrescu et al., 2020).
Advancements in Organic Synthesis
Nitrodeiodination Techniques Innovative methodologies for the nitrodeiodination of iodopyrazoles, akin to 1-(Difluoromethyl)-3-iodopyrazole, have been developed, offering a simplified, efficient path to synthesize nitropyrazoles. These methods are significant for the pharmaceutical industry, providing a green chemistry approach to synthesizing drug intermediates with improved yields and environmental compatibility (Ravi & Tewari, 2013).
Scaffold Diversification and Functionalization Research on Lewis base-catalyzed intermolecular triazene-alkyne cycloadditions underscores the utility of incorporating 1-(Difluoromethyl)-3-iodopyrazole derivatives for scaffold diversification. This methodology facilitates the synthesis of densely substituted pyrazole scaffolds, demonstrating the versatility of these compounds in creating complex molecular architectures for potential therapeutic agents (Lv et al., 2019).
Wirkmechanismus
While the specific mechanism of action for “1-(Difluoromethyl)-3-iodopyrazole” is not explicitly stated, compounds with a difluoromethyl group are known to inhibit the enzyme ornithine decarboxylase (ODC) . ODC is involved in the biosynthesis of polyamines, which are important for cell differentiation and proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVXNGNQQMAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)
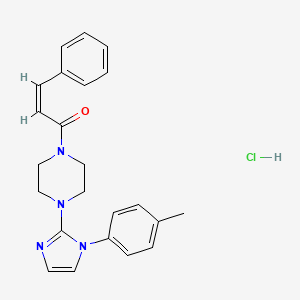
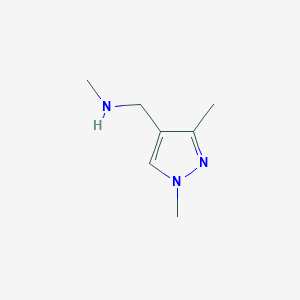
![2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2771550.png)
![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
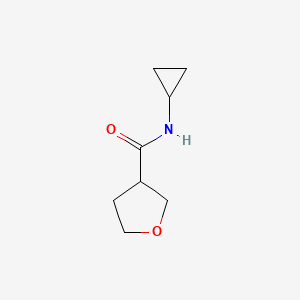
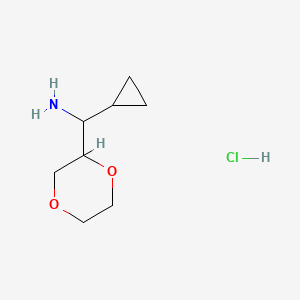
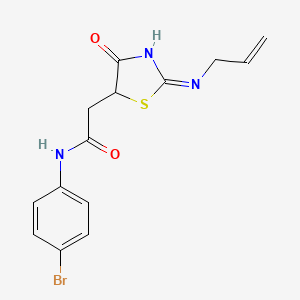
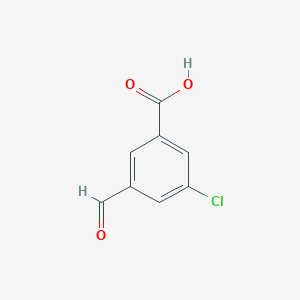
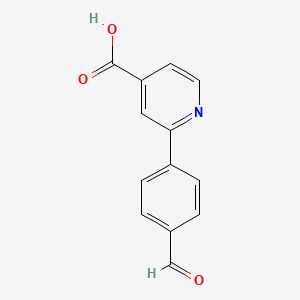
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)
